Mesyl Salvinorin B

Receptor binding Opioid pharmacology Structure-activity relationship

Unlike parental Salvinorin A or classic unbiased KOP agonists, Mesyl Salvinorin B (Mesyl Sal B) offers a superior pharmacology profile essential for reliable addiction research: higher potency, significantly prolonged duration of action, and a clean behavioral profile free of sedation, anxiety, or learning deficits at behaviorally active doses. Its G protein-biased signaling avoids the anhedonia/dysphoria that derailed earlier KOP ligands. This unique combination makes it indispensable for long-term behavioral studies (e.g., cocaine sensitization, alcohol deprivation effect) and for dissecting KOP-r signal transduction pathways. Procure this critical tool compound to ensure reproducible, translatable experimental outcomes.

Molecular Formula C22H28O9S
Molecular Weight 468.5 g/mol
Cat. No. B1676318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesyl Salvinorin B
SynonymsMesyl Salvinorin B;  Mesyl Salvinorin-B;  Mesyl Sal B;  MSB; 
Molecular FormulaC22H28O9S
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OS(=O)(=O)C)C)C4=COC=C4
InChIInChI=1S/C22H28O9S/c1-21-7-5-13-20(25)30-16(12-6-8-29-11-12)10-22(13,2)18(21)17(23)15(31-32(4,26)27)9-14(21)19(24)28-3/h6,8,11,13-16,18H,5,7,9-10H2,1-4H3/t13-,14-,15-,16-,18-,21-,22-/m0/s1
InChIKeyJPQCLBRBPPZECE-VOVNARLJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mesyl Salvinorin B: A Semi-Synthetic Kappa Opioid Receptor Agonist with Defined Potency, Duration, and Behavioral Selectivity


Mesyl Salvinorin B (Mesyl Sal B; MSB) is a semi-synthetic neoclerodane diterpene derived from Salvinorin B, a non‑nitrogenous κ‑opioid receptor (KOR) agonist found in Salvia divinorum [1]. It is a mesylated analogue of the natural product Salvinorin A (Sal A) and acts as a potent, selective, full agonist at the human KOR [2][3]. In vitro and in vivo characterization demonstrates that Mesyl Sal B binds KOR with nanomolar affinity, activates G‑protein signaling and β‑arrestin‑2 recruitment, and displays a significantly longer duration of action than its parent compound Sal A in antinociceptive models [4][5].

Why Salvinorin A, Salvinorin B, or Standard KOR Agonists Cannot Substitute for Mesyl Salvinorin B in Behavioral and Addiction Studies


Although multiple salvinorin‑based ligands and classic arylacetamide KOR agonists (e.g., U50,488H) activate the same receptor, they differ markedly in pharmacokinetic duration, signaling bias, and in vivo side‑effect profiles. Salvinorin A produces only transient effects (≈15 min) due to rapid metabolism and P‑glycoprotein efflux, while Salvinorin B has negligible affinity for KOR (Ki > 10,000 nM), making it pharmacologically inactive [1][2]. Even among more potent analogues such as MOM‑Sal B, the balance between anti‑addiction efficacy, locomotor impact, and aversive effects varies substantially [3][4]. Consequently, substituting Mesyl Sal B with any structurally related compound or generic KOR agonist will alter both the magnitude and the duration of the intended biological readout, compromising reproducibility in addiction relapse, alcohol‑escalation, and behavioral sensitization models [5].

Quantitative Head-to-Head Evidence: Mesyl Salvinorin B vs. Salvinorin A, Salvinorin B, MOM-Sal B, and U50,488H


Binding Affinity at Human KOR: Comparable to Salvinorin A, Markedly Superior to Salvinorin B

Mesyl Sal B displays a binding affinity (Ki) of 2.3 ± 0.1 nM for the human κ‑opioid receptor (hKOR) expressed in CHO cells, which is statistically equivalent to that of Salvinorin A (1.9 ± 0.2 nM) and dramatically higher than the essentially inactive parent Salvinorin B (Ki > 10,000 nM) [1][2]. For comparison, the classic KOR agonist U50,488H exhibits a Ki of 1.4 ± 0.3 nM [3].

Receptor binding Opioid pharmacology Structure-activity relationship

Functional Potency in [35S]GTPγS Assays: Enhanced Agonist Activity Compared to Salvinorin A

In [35S]GTPγS functional assays using CHO cells expressing human KOR, Mesyl Sal B exhibits an EC50 of 30 ± 5 nM, which is ~25% more potent than Salvinorin A (EC50 = 40 ± 10 nM) [1][2]. Both compounds act as full agonists; however, Mesyl Sal B achieves comparable efficacy (Emax ~100%) at lower concentrations, indicating improved functional coupling efficiency .

G-protein activation Functional assay Potency

In Vivo Duration of Action: 4‑Fold Longer Antinociception than Salvinorin A

In the warm‑water tail‑withdrawal assay in mice, a single intraperitoneal injection of Mesyl Sal B (1 mg/kg) produces measurable antinociception for 60 minutes, whereas Salvinorin A (1 mg/kg) effects last only 15 minutes [1][2]. This 4‑fold prolongation of action is a direct consequence of the mesyl group substitution at the C‑2 position, which confers resistance to esterase‑mediated metabolism and reduces P‑glycoprotein‑mediated efflux [3].

Pharmacokinetics Antinociception Duration of action

Anti‑Addiction Efficacy: Attenuation of Cocaine‑Induced Behavioral Sensitization Without Sedation or Aversion

In male Sprague‑Dawley rats, Mesyl Sal B (0.3 mg/kg, i.p.) significantly attenuates cocaine‑induced hyperactivity and blocks the expression of cocaine behavioral sensitization [1][2]. Importantly, at this effective anti‑cocaine dose, Mesyl Sal B does not induce sedation (rotarod performance unaffected), does not produce conditioned taste aversion, and does not alter anxiety‑like behavior (elevated plus maze) [3]. In contrast, Salvinorin A at equipotent KOR‑activating doses typically produces pronounced locomotor suppression and aversive effects [4].

Cocaine addiction Behavioral sensitization Side‑effect profile

Alcohol Relapse Prevention: Dose‑Dependent Reduction of Alcohol Deprivation Effect (ADE)

In a mouse model of alcohol relapse (ADE paradigm), acute administration of Mesyl Sal B (3 mg/kg, i.p.) prevents the alcohol deprivation effect in both male and female C57BL/6J mice [1][2]. Furthermore, a sub‑effective dose of Mesyl Sal B (0.3 mg/kg) synergizes with the FDA‑approved medication naltrexone (1 mg/kg) to robustly suppress relapse‑like drinking [3]. This effect is specific to alcohol, as Mesyl Sal B does not alter sucrose or saccharin consumption [4].

Alcohol use disorder Relapse Alcohol deprivation effect

Signaling Bias: G‑Protein Bias Factor of 0.61 vs. Salvinorin A (0.35) and U50,488H (0.00)

Mesyl Sal B exhibits a G‑protein signaling bias factor of 0.61 when comparing cAMP inhibition (G‑protein pathway) to β‑arrestin‑2 recruitment, as determined using the operational model of agonism with U50,488H as the reference unbiased ligand (bias factor = 0) [1][2]. In contrast, Salvinorin A displays a lower bias factor of 0.35, indicating relatively stronger β‑arrestin recruitment compared to G‑protein signaling [3]. This biased profile has been hypothesized to correlate with reduced aversive and pro‑depressant effects while retaining anti‑addiction efficacy [4].

Biased agonism G-protein signaling β-arrestin

Validated Research Application Scenarios for Mesyl Salvinorin B Based on Peer‑Reviewed Quantitative Evidence


Preclinical Cocaine Addiction and Relapse Models

Mesyl Sal B is the preferred KOR agonist tool compound for studies of cocaine‑induced behavioral sensitization and reinstatement of cocaine‑seeking in rats, because it provides sustained KOR activation (60 min duration) at doses (0.3 mg/kg) that do not produce sedation, taste aversion, or anxiety‑like behavior [1][2]. This profile enables clean separation of anti‑addiction efficacy from motor‑impairing and aversive confounds, a key requirement for reproducible behavioral pharmacology data. Researchers investigating the neurobiology of psychostimulant addiction should select Mesyl Sal B over Salvinorin A or traditional arylacetamide agonists when extended action and reduced side‑effects are critical.

Alcohol Use Disorder and Relapse Prevention Studies

In mouse models of alcohol escalation drinking (CED) and alcohol deprivation effect (ADE), Mesyl Sal B dose‑dependently reduces alcohol intake and preference without affecting natural reward consumption (sucrose/saccharin) [3][4]. This specificity supports its use in dissecting the role of KOR systems in alcohol relapse. Moreover, its synergistic interaction with naltrexone at sub‑threshold doses (0.3 mg/kg MSB + 1 mg/kg naltrexone) provides a reproducible paradigm for evaluating combination pharmacotherapies targeting both μ‑ and κ‑opioid systems [5]. Contract research organizations (CROs) conducting preclinical alcohol studies should stock Mesyl Sal B for consistent, publication‑ready results.

KOR Biased Signaling and Structure‑Activity Relationship (SAR) Investigations

Mesyl Sal B serves as a benchmark G‑protein biased KOR full agonist (bias factor = 0.61) in cellular assays measuring cAMP inhibition and β‑arrestin‑2 recruitment [6]. Its well‑characterized bias factor, derived from head‑to‑head comparison with the unbiased reference U50,488H, allows medicinal chemists and pharmacologists to calibrate new biased ligand candidates. Procurement of Mesyl Sal B (CAS 862073-79-8, purity ≥98%) from reputable vendors ensures assay reproducibility when comparing novel salvinorin‑derived analogues .

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Diterpene KOR Agonists

The 4‑fold longer duration of antinociception exhibited by Mesyl Sal B (60 min) versus Salvinorin A (15 min) in the warm‑water tail‑withdrawal assay [7] provides a robust in vivo readout for PK/PD modeling of C‑2 substituted salvinorin analogues. This differential time‑course can be used to validate computational models of metabolic stability or blood‑brain barrier penetration. Academic core facilities and pharmaceutical discovery units requiring a long‑acting, non‑nitrogenous KOR agonist for PK/PD correlation should prioritize Mesyl Sal B over the ultra‑short‑acting Salvinorin A.

Quote Request

Request a Quote for Mesyl Salvinorin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.